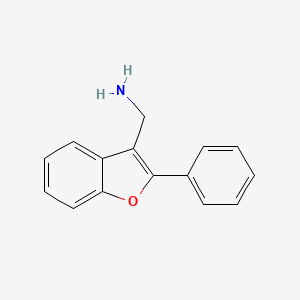

(2-Phenylbenzofuran-3-yl)methanamine

Description

Propriétés

Formule moléculaire |

C15H13NO |

|---|---|

Poids moléculaire |

223.27 g/mol |

Nom IUPAC |

(2-phenyl-1-benzofuran-3-yl)methanamine |

InChI |

InChI=1S/C15H13NO/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9H,10,16H2 |

Clé InChI |

URIOIRFUJCPOPM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)CN |

Origine du produit |

United States |

An In-Depth Technical Guide to the Discovery and Isolation of Novel Benzofuran Compounds

Introduction

Benzofuran and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous natural products and synthetic molecules with significant pharmacological and biological activities.[1][2] These compounds are ubiquitous in nature, particularly in higher plant families like Asteraceae, Moraceae, and Fabaceae, as well as in various fungal species.[3][4] The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of therapeutic properties, including anticancer, anti-inflammatory, antiviral, antioxidant, and neuroprotective effects.[2][4][5]

The ever-increasing interest in benzofurans as potential drug leads has spurred significant research into both the isolation of novel compounds from natural sources and the development of innovative synthetic pathways to create new derivatives.[1][6] This guide provides a comprehensive, technically-grounded overview of the modern workflow for discovering and isolating novel benzofuran compounds, intended for researchers, scientists, and professionals in drug development. We will explore the journey from initial sourcing and extraction to high-resolution purification and final structural elucidation, emphasizing the rationale behind key experimental choices to ensure both efficiency and scientific rigor.

Part 1: Sourcing Novel Benzofuran Scaffolds

The quest for novel benzofurans begins from two primary origins: the vast chemical diversity of the natural world and the directed ingenuity of synthetic chemistry. The choice of starting point dictates the subsequent workflow and the types of molecular architectures that can be discovered.

Isolation from Natural Sources

Nature is a master chemist, having produced a vast array of complex benzofuran derivatives. The process of isolating these compounds is a systematic reduction of complexity, moving from a raw biological source to a pure, characterized molecule.

The selection of a promising plant or microbial source is the foundational step. This decision is often guided by ethnobotanical knowledge, chemotaxonomic data, or high-throughput screening of extract libraries. Plant families such as Asteraceae, Rutaceae, and Fabaceae are known to be rich sources of benzofurans.[3][4] For example, Psoralea corylifolia is a well-known source of psoralen, a furocoumarin derivative used in photochemotherapy.[3] Fungi, particularly marine-derived species like Penicillium and Aspergillus, have also emerged as prolific producers of unique benzofurans.[3]

The goal of extraction is to efficiently transfer the target benzofurans from the solid biological matrix into a liquid solvent phase. The choice of method is critical and depends on the polarity of the target compounds and the stability of the source material.

-

Causality in Solvent Selection: The selection of solvents is governed by the "like dissolves like" principle. A graded extraction, starting with a non-polar solvent like hexane to remove lipids and waxes, followed by solvents of increasing polarity such as ethyl acetate and then methanol, is a common and effective strategy. This approach fractionates the crude extract from the outset, simplifying downstream purification. For instance, the defatted seed powder of Psoralea corylifolia is extracted with methanol using a Soxhlet apparatus to isolate polar compounds like psoralen.[3]

| Extraction Method | Principle | Advantages | Disadvantages | Best Suited For |

| Maceration | Soaking the material in a solvent at room temperature. | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, potentially incomplete extraction. | Small-scale extraction of heat-sensitive compounds. |

| Soxhlet Extraction | Continuous extraction with a cycling distilled solvent. | Highly efficient and exhaustive. | Can degrade thermolabile compounds due to heat. | Extraction of stable, medium-polarity compounds. |

| Ultrasonic-Assisted Extraction (UAE) | Uses high-frequency sound waves to disrupt cell walls. | Fast, efficient, operates at low temperatures. | Can generate free radicals, potentially degrading some compounds. | Rapid extraction of a wide range of compounds. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as the solvent. | Highly selective, solvent-free final product, low temperature. | High initial equipment cost. | Extraction of non-polar to moderately polar, thermolabile compounds. |

Protocol 1: General-Purpose Graded Solvent Extraction

-

Air-dry and grind the source material (e.g., plant leaves, roots) to a fine powder.

-

Macerate the powder sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) for 24-48 hours per solvent.

-

After each solvent soak, filter the mixture and collect the filtrate.

-

Concentrate the filtrates under reduced pressure using a rotary evaporator to yield the respective crude extracts.

-

Self-Validation: Analyze a small aliquot of each crude extract by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine which fraction contains the highest concentration of compounds with the characteristic benzofuran UV absorbance or mass signature. This validates the choice of extraction solvent for future, scaled-up work.

Synthetic Approaches to Benzofuran Diversity

While nature provides immense complexity, chemical synthesis offers the ability to create novel benzofuran scaffolds that may not exist naturally and to systematically modify known structures to optimize biological activity.[1][6] Synthetic strategies typically involve the construction of the furan ring onto a pre-existing benzene derivative or, less commonly, building the benzene ring onto a furan precursor.[7]

Key synthetic strategies include:

-

Palladium-Catalyzed Reactions: Methods like Sonogashira coupling followed by cyclization are powerful tools for creating a wide variety of substituted benzofurans from simple starting materials like 2-iodophenols.[6][7]

-

Intramolecular Cyclization: Many routes rely on the cyclization of substituted phenols. For example, the reaction of o-hydroxy aryl ketones with N-substituted-2-chloroacetamide can lead to novel benzofuran derivatives.[7]

-

Multi-Component Reactions: Modern approaches often involve one-pot, multi-component reactions that can quickly generate complex benzofuran structures with high atomic economy.[6][8]

The primary advantage of synthesis is control. It allows for the targeted creation of libraries of related compounds, which is invaluable for structure-activity relationship (SAR) studies in drug development.

Part 2: The Purification Workflow: A Multi-Step Chromatographic Strategy

A crude extract, whether from a natural source or a chemical reaction, is a complex mixture. Isolating a single novel compound requires a logical, multi-step purification strategy that leverages orthogonal separation mechanisms.

Caption: A typical multi-step workflow for the isolation of a novel benzofuran, incorporating self-validating analytical checkpoints.

Step 1: Bulk Fractionation with Column Chromatography

The first step is often a low-pressure column chromatography (CC) using a stationary phase like silica gel or alumina.

-

Experimental Rationale: The goal here is not to achieve purity, but to perform a coarse separation of the complex crude extract into several less complex fractions based on polarity. A step-gradient elution, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding ethyl acetate, is used. This "big picture" separation removes major classes of interfering compounds, such as highly non-polar lipids or highly polar sugars and acids. For benzofurans, which are often of intermediate polarity, this step is crucial for concentrating them into a few specific fractions.[9][10][11]

Step 2: Intermediate Purification with Flash Chromatography

Fractions of interest from the initial column are then subjected to flash chromatography. This technique uses a finer grade of silica and positive pressure to achieve faster and higher-resolution separations than traditional gravity-fed columns.[9]

-

Causality in Method Development: Before running the flash column, the ideal solvent system is determined using TLC. The goal is to find a solvent mixture that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound.[12] This Rƒ value ensures that the compound interacts sufficiently with the stationary phase for good separation but does not take an excessively long time to elute, which could lead to band broadening and reduced resolution.[12]

Protocol 2: Flash Chromatography of a Semi-Pure Fraction

-

Concentrate the target fraction from the initial column chromatography.

-

Dissolve a small amount of the residue in a suitable solvent and spot it on a TLC plate.

-

Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate).

-

Identify a system that gives the target compound an Rƒ value between 0.2 and 0.4.

-

Pack a flash chromatography column with silica gel and equilibrate it with the chosen solvent system.

-

Load the sample onto the column (either dry-loaded by adsorbing it onto a small amount of silica or wet-loaded in a minimal amount of solvent).

-

Run the chromatography using the optimized solvent system, collecting fractions.

-

Self-Validation: Analyze the collected fractions by TLC, pooling those that contain the pure target compound. This ensures that only the highest-purity fractions are carried forward.

Step 3: High-Resolution Isolation with Preparative HPLC

For the final polishing step, especially when separating closely related isomers or removing trace impurities, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[12]

-

Expert Insight on Orthogonality: It is highly advantageous to use an orthogonal separation mechanism in this final step. If the previous steps used normal-phase chromatography (silica gel, separation by polarity), switching to reversed-phase HPLC (using a C18 stationary phase, separating by hydrophobicity) is a powerful strategy. This orthogonality ensures that any impurities that co-eluted with the target compound in the first dimension are likely to be well-separated in the second.

Part 3: Structural Elucidation and Verification

Once a compound is isolated and deemed pure (>95% by analytical HPLC), its chemical structure must be unambiguously determined. This is achieved by combining data from several spectroscopic techniques.[13]

Caption: Logical workflow for the structural elucidation of an unknown compound using complementary spectroscopic techniques.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HR-MS) is the first step. It provides the most crucial piece of initial data: an extremely accurate mass measurement of the parent ion. This allows for the unambiguous determination of the compound's molecular formula.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise 3D structure of an organic molecule. A suite of experiments is required:[14][15][16]

-

¹H NMR: Identifies the number and type of hydrogen environments in the molecule and their neighboring protons.

-

¹³C NMR & DEPT: Shows the number and type of carbon environments (CH₃, CH₂, CH, C).

-

2D NMR (COSY, HSQC, HMBC): These experiments are the key to assembling the molecular puzzle.

-

COSY shows which protons are coupled to each other (typically on adjacent carbons).

-

HSQC correlates each proton directly to the carbon it is attached to.

-

HMBC is crucial for connecting fragments, as it shows correlations between protons and carbons that are 2-3 bonds away. This is how the final pieces of the benzofuran scaffold and its substituents are pieced together.

-

UV-Vis and IR Spectroscopy

-

UV-Vis Spectroscopy: Provides information about the electronic system of the molecule. The benzofuran core has a characteristic chromophore that gives a distinct UV absorbance profile, providing an early clue that you have isolated a member of this compound class.[13]

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), or amine (-NH) groups, based on their characteristic vibrational frequencies.[15][16]

| Technique | Information Provided | Role in Elucidation |

| HR-MS | Exact molecular weight and molecular formula. | Establishes the elemental composition. |

| ¹H NMR | Proton chemical shifts, integrations, and coupling patterns. | Defines the proton environments and their connectivity. |

| ¹³C NMR | Number and type of carbon atoms. | Provides the carbon backbone framework. |

| 2D NMR (HMBC, HSQC) | Long-range and direct H-C correlations. | Connects the molecular fragments into a final structure. |

| IR Spectroscopy | Presence of specific functional groups (e.g., -OH, C=O). | Confirms functional groups on the scaffold. |

Part 4: Preliminary Bioactivity Screening

Once a novel benzofuran is isolated and structurally confirmed, the next logical step is to assess its biological activity. A tiered approach using in vitro bioassays is an efficient way to screen for potential therapeutic properties.[17][18]

-

General Cytotoxicity Assays: Initial screening often begins with assays like the MTT or Alamar Blue assay on various cell lines (e.g., cancer cell lines and normal cell lines).[17] This provides a broad measure of the compound's effect on cell viability and proliferation.

-

Targeted Assays: Based on the known activities of related benzofuran compounds, more specific assays can be employed.[17][18] Examples include:

-

Antimicrobial Assays: Testing against a panel of pathogenic bacteria and fungi.[15]

-

Enzyme Inhibition Assays: For instance, testing inhibition of acetylcholinesterase or butyrylcholinesterase, which are relevant targets in Alzheimer's disease research.[5]

-

Receptor Binding Assays: Measuring the affinity of the compound for specific biological targets, such as cannabinoid receptors.[5]

-

The results from these initial screens can guide further derivatization efforts and more complex in vivo studies, ultimately determining the therapeutic potential of the newly discovered compound.

Conclusion

The discovery and isolation of novel benzofuran compounds is a meticulous and interdisciplinary process that bridges natural product chemistry, synthetic organic chemistry, and analytical science. A successful campaign relies on a logical, stepwise reduction of complexity, from a vast biological or synthetic source down to a single, pure molecule. Each stage, from extraction and chromatographic separation to final spectroscopic elucidation, must be approached with a clear understanding of the underlying chemical principles. The integration of self-validating analytical checkpoints and the use of orthogonal purification techniques are paramount to ensuring the integrity and efficiency of the workflow. The methodologies outlined in this guide provide a robust framework for researchers to uncover the next generation of biologically active benzofurans, paving the way for future therapeutic innovations.

References

- Synthetic Methods for Novel Benzofuran Derivatives and their Biological Activities. (2017). Prayogik Rasayan.

- A Technical Guide to the Natural Sources and Isolation of Bioactive Benzofuran Derivatives. (2025). Benchchem.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). Semantic Scholar.

- Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (2024). Hilaris Publisher.

- Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. (2017). Bentham Science.

- ROLE OF BIOASSAYS IN DEVELOPMENT OF NATURAL PRODUCTS. (n.d.). Indus Extracts.

- Bioactive Natural Product Discovery via Deuterium Adduct Bioactivity Screening. (2023). ACS Chemical Biology.

- Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. (2024). MDPI.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing.

- Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation. (n.d.). PMC - NIH.

- Screening bioactive compounds from natural product and its preparations using capillary electrophoresis. (2018). PubMed.

- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2023). IJSDR.

- Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. (2000). Semantic Scholar.

- Technical Support Center: Purification of 5-Hydroxybenzofuran-2-one. (2025). Benchchem.

- Discovery of novel benzofuran-based compounds with neuroprotective and immunomodulatory properties for Alzheimer's disease treatment. (2019). PubMed.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing.

- Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Avens Publishing Group.

- Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. (n.d.). ResearchGate.

- An Update on Natural Occurrence and Biological Activity of Benzofurans. (2020). Acta Scientific.

- Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. (n.d.). Oriental Journal of Chemistry.

- An efficient synthesis, structural (SC-XRD) and spectroscopic (FTIR, 1HNMR, MS spectroscopic) characterization of novel benzofuran-based hydrazones: An experimental and theoretical studies. (2025). ResearchGate.

- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI.

- Spectroscopic Techniques for the Structural Characterization of Bioactive Phytochemicals. (n.d.). ResearchGate.

- Resolution of 2,3-dihydro-benzofuran-3-ols. (n.d.). Indian Academy of Sciences.

- The 'one-pot' preparation of substituted benzofurans. (n.d.). Arkivoc.

- A kind of benzofuran derivative and preparation method thereof. (n.d.). Google Patents.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel benzofuran-based compounds with neuroprotective and immunomodulatory properties for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. divyarasayan.org [divyarasayan.org]

- 8. mdpi.com [mdpi.com]

- 9. ias.ac.in [ias.ac.in]

- 10. arkat-usa.org [arkat-usa.org]

- 11. CN105949152B - A kind of benzofuran derivative and preparation method thereof - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. eurekaselect.com [eurekaselect.com]

- 14. researchgate.net [researchgate.net]

- 15. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 16. researchgate.net [researchgate.net]

- 17. hilarispublisher.com [hilarispublisher.com]

- 18. indusextracts.com [indusextracts.com]

Preliminary Anticancer Evaluation of (2-Phenylbenzofuran-3-yl)methanamine: A Framework for Discovery

An in-depth technical guide by a Senior Application Scientist

Preamble: The Benzofuran Scaffold as a Privileged Motif in Oncology

The benzofuran core is a recurring structural motif in a multitude of natural and synthetic compounds that exhibit potent biological activities.[1] In the landscape of oncology research, this heterocyclic scaffold has garnered significant attention, with derivatives demonstrating a wide spectrum of anticancer effects. These effects are often attributed to diverse mechanisms of action, including the inhibition of critical oncogenic kinases like VEGFR-2, disruption of tubulin polymerization, induction of cell cycle arrest, and initiation of apoptosis.[2][3]

This guide outlines a comprehensive, multi-phase framework for the preliminary in vitro anticancer evaluation of a novel compound, (2-Phenylbenzofuran-3-yl)methanamine. The strategic selection of this molecule is predicated on the established therapeutic potential of the 2-phenylbenzofuran and 3-substituted benzofuran classes.[4] By systematically assessing its cytotoxic effects and elucidating its primary mechanisms of action, we can construct a robust preliminary data package to inform subsequent stages of drug development.

Phase 1: Foundational Cytotoxicity Screening

The initial and most critical step is to ascertain whether (2-Phenylbenzofuran-3-yl)methanamine possesses intrinsic antiproliferative activity against cancer cells. A cytotoxicity assay serves as the gatekeeper for further investigation.

Causality of Experimental Choice: We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method that measures cellular metabolic activity as a proxy for cell viability.[5][6] A reduction in metabolic activity in the presence of the compound is indicative of either cell death (cytotoxicity) or inhibition of proliferation (cytostasis). This initial screen is designed to be broad, efficient, and quantitative, allowing for the determination of the compound's potency, represented by the half-maximal inhibitory concentration (IC50).

Experimental Design: Cell Line Panel Selection

To build a comprehensive preliminary profile, a diverse panel of human cancer cell lines is essential. The selection should span multiple cancer types to identify potential tissue-specific activity. Furthermore, the inclusion of a non-cancerous cell line is crucial for assessing the compound's selectivity index—a preliminary measure of its therapeutic window.[6]

Table 1: Proposed Cell Line Panel for Initial Screening

| Cell Line | Cancer Type | Rationale |

|---|---|---|

| A549 | Non-Small Cell Lung Cancer | High prevalence; used in studies of other benzofurans.[3] |

| MCF-7 | Breast Adenocarcinoma (ER+) | Represents hormone-dependent breast cancer.[7] |

| PC3 | Prostate Cancer | Represents androgen-independent prostate cancer.[7] |

| HCT116 | Colorectal Carcinoma | A common model for gastrointestinal cancers.[3] |

| HEK293 | Human Embryonic Kidney | Non-cancerous control for selectivity assessment.[6] |

Protocol 1: MTT Assay for In Vitro Cytotoxicity

-

Cell Seeding: Plate cells from the selected panel in 96-well microtiter plates at a density of 5,000–10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of (2-Phenylbenzofuran-3-yl)methanamine in DMSO. Perform serial dilutions in growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48 to 72 hours under the same conditions.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Summarizing Cytotoxic Potency

The results should be compiled into a clear, comparative table.

Table 2: Hypothetical IC50 Values for (2-Phenylbenzofuran-3-yl)methanamine

| Cell Line | IC50 (µM) | Selectivity Index (SI) vs. HEK293 |

|---|---|---|

| A549 | 8.5 | 5.9 |

| MCF-7 | 4.2 | 11.9 |

| PC3 | 12.1 | 4.1 |

| HCT116 | 6.8 | 7.4 |

| HEK293 | 50.1 | 1.0 |

Selectivity Index (SI) = IC50 (Non-cancerous cell line) / IC50 (Cancerous cell line)

Caption: Workflow for In Vitro Cytotoxicity Screening using the MTT Assay.

Phase 2: Uncovering the Pro-Apoptotic Mechanism

Should (2-Phenylbenzofuran-3-yl)methanamine demonstrate significant and selective cytotoxicity, the next logical inquiry is whether it achieves this by inducing apoptosis, or programmed cell death. The ability to trigger apoptosis is a hallmark of many effective anticancer agents.[8]

Causality of Experimental Choice: A single assay is insufficient to definitively conclude apoptosis. Therefore, a dual-assay approach is proposed. First, Annexin V/Propidium Iodide (PI) staining by flow cytometry identifies key morphological changes in the cell membrane during apoptosis.[9] Second, a functional assay measuring the activity of executioner caspases (caspase-3 and -7) confirms the activation of the core apoptotic machinery.[10]

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

-

Cell Treatment: Seed a promising cancer cell line (e.g., MCF-7, based on hypothetical IC50 data) in 6-well plates. Treat the cells with (2-Phenylbenzofuran-3-yl)methanamine at concentrations corresponding to its 1x and 2x IC50 values for 24 hours. Include an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the stained cells immediately using a flow cytometer. FITC-Annexin V fluorescence detects phosphatidylserine on the outer leaflet of the plasma membrane (an early apoptotic event), while PI stains the DNA of cells with compromised membrane integrity (late apoptotic/necrotic cells).

-

Analysis: Quantify the percentage of cells in each quadrant: Q1 (necrotic, Annexin V-/PI+), Q2 (late apoptotic, Annexin V+/PI+), Q3 (viable, Annexin V-/PI-), and Q4 (early apoptotic, Annexin V+/PI-).

Caption: Key Events in Apoptosis and Corresponding Detection Assays.

Phase 3: Investigating Cell Cycle Perturbation

Many anticancer agents exert their effects by interfering with the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) and subsequently triggering cell death.[11]

Causality of Experimental Choice: Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing DNA content and, by extension, cell cycle distribution.[12] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity of a stained cell is directly proportional to its DNA content.[13] This allows for the clear differentiation and quantification of cell populations in different phases of the cycle.

Protocol 3: Cell Cycle Analysis via PI Staining

-

Cell Treatment: Seed cells in 6-well plates as described in Protocol 2. Treat with the compound at 1x and 2x IC50 concentrations for 24 hours.

-

Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their DNA. Store at 4°C for at least 2 hours or overnight.[14]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).[12]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms.[15] Deconvolute the histograms to quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Data Presentation: Visualizing Cell Cycle Arrest

The data should be presented both in a table and with representative histograms.

Table 3: Hypothetical Cell Cycle Distribution in MCF-7 Cells after Treatment

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

|---|---|---|---|

| Control | 65.2 | 20.5 | 14.3 |

| Compound (1x IC50) | 55.8 | 18.1 | 26.1 |

| Compound (2x IC50) | 40.1 | 15.5 | 44.4 |

An increase in the G2/M population, as shown in the hypothetical data, would suggest the compound induces G2/M arrest.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. scielo.br [scielo.br]

- 6. ijprajournal.com [ijprajournal.com]

- 7. Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis Assays [sigmaaldrich.com]

- 9. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]

- 10. Cell-Based Assays in Cancer Research | IntechOpen [intechopen.com]

- 11. Frontiers | The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines [frontiersin.org]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. wp.uthscsa.edu [wp.uthscsa.edu]

- 15. Flow Cytometry Protocol [sigmaaldrich.com]

Spectroscopic Characterization of (2-Phenylbenzofuran-3-yl)methanamine

An In-depth Technical Guide:

Introduction

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific analogue, (2-Phenylbenzofuran-3-yl)methanamine, combines this potent core with a primary aminomethyl group at the 3-position, a common pharmacophore that can modulate solubility and receptor interactions. As with any novel compound intended for drug development or advanced material science, unambiguous structural verification is paramount.

This technical guide provides a comprehensive, multi-technique framework for the complete spectroscopic characterization of (2-Phenylbenzofuran-3-yl)methanamine. Moving beyond a simple recitation of data, this document explains the causality behind experimental choices and demonstrates how data from orthogonal techniques are synergistically integrated to build an irrefutable structural assignment. The protocols and interpretations herein are designed for researchers, chemists, and quality control specialists who require a robust, self-validating system for molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For (2-Phenylbenzofuran-3-yl)methanamine, ¹H and ¹³C NMR, supplemented by 2D techniques, are indispensable.

Expert Rationale for Experimental Design

The choice of solvent and internal standard is critical for acquiring high-quality, reproducible data. Deuterated chloroform (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm) for ¹H and ¹³C NMR, providing a sharp, inert reference point.[3] A standard operating frequency of 400 MHz for ¹H NMR offers a good balance between resolution and accessibility, sufficient to resolve the complex aromatic regions of the target molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound into a clean NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS.

-

Dissolution: Cap the tube and gently agitate or sonicate until the sample is fully dissolved.

-

Instrument Setup: Insert the sample into a 400 MHz NMR spectrometer. Lock onto the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 30-degree pulse angle with a 1-2 second relaxation delay is typically sufficient. Acquire at least 16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ peak to 77.16 ppm. Integrate the ¹H signals and pick all peaks for both spectra.

Data Interpretation and Predicted Spectra

Based on extensive data from structurally related 2-phenylbenzofuran derivatives, a highly predictive spectral dataset can be constructed.[4][5][6]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.85 - 7.75 | m | 2H | Phenyl H (ortho) | Deshielded by proximity to the benzofuran ring system. |

| ~ 7.60 - 7.25 | m | 7H | Benzofuran & Phenyl H | Complex multiplet region for the remaining aromatic protons. |

| ~ 4.05 | s | 2H | -CH₂-NH₂ | Singlet due to no adjacent protons. Deshielded by the aromatic ring and nitrogen. |

| ~ 1.75 | br s | 2H | -CH₂-NH₂ | Broad singlet, chemical shift is concentration and solvent dependent. Protons are exchangeable. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155.1 | C7a (Benzofuran) | Quaternary carbon adjacent to the furan oxygen. |

| ~ 154.5 | C2 (Benzofuran) | Phenyl-substituted carbon of the furan ring. |

| ~ 130.8 | C1' (Phenyl) | Quaternary ipso-carbon of the phenyl ring. |

| ~ 129.5 | C3a (Benzofuran) | Quaternary carbon at the furan-benzene ring junction. |

| ~ 129.0 - 124.0 | Ar-CH | Aromatic methine carbons from both rings. |

| ~ 123.0 | C4 (Benzofuran) | Aromatic methine carbon. |

| ~ 121.2 | C6 (Benzofuran) | Aromatic methine carbon. |

| ~ 115.3 | C3 (Benzofuran) | Quaternary carbon bearing the aminomethyl group. |

| ~ 111.4 | C7 (Benzofuran) | Aromatic methine carbon. |

| ~ 38.2 | -CH₂-NH₂ | Aliphatic carbon, deshielded by nitrogen. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups. Its value lies in confirming key components of the molecular structure, such as the primary amine and the aromatic system.

Expert Rationale for Experimental Design

Attenuated Total Reflectance (ATR) is the preferred method for modern IR analysis. It requires minimal sample preparation (a small amount of solid is placed directly on the crystal) and provides high-quality, reproducible spectra without the need for KBr pellets or solvent casting.[3]

Experimental Protocol: ATR-FTIR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample onto the crystal.

-

Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background, yielding a clean absorbance or transmittance spectrum.

Data Interpretation and Predicted Spectrum

The IR spectrum provides a distinct fingerprint, confirming the presence of the key functional groups.[7][8][9]

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~ 3370 & 3290 | Medium, Sharp | N-H Stretch | Primary Amine (asymmetric & symmetric) |

| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic (sp² C-H) |

| ~ 2920 - 2850 | Medium-Weak | C-H Stretch | Aliphatic (sp³ C-H of CH₂) |

| ~ 1610, 1580, 1450 | Strong-Medium | C=C Stretch | Aromatic Ring Skeletal Vibrations |

| ~ 1250 | Strong | C-O-C Stretch | Aryl-Alkyl Ether (furan ring) |

| ~ 1080 | Strong | C-N Stretch | Aliphatic Amine |

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers corroborating evidence for the molecule's structure.

Expert Rationale for Experimental Design

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the gold standard for this type of analysis. ESI is a "soft" ionization technique that typically yields the intact protonated molecule, [M+H]⁺, minimizing initial fragmentation.[4] A Time-of-Flight (TOF) analyzer provides excellent mass accuracy, allowing for the unambiguous determination of the elemental formula.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase [M+H]⁺ ions.

-

Mass Analysis: Analyze the ions in a TOF mass analyzer, which measures the mass-to-charge ratio (m/z) with high accuracy (<5 ppm).

-

Fragmentation (MS/MS): To confirm the structure, perform a tandem MS (MS/MS) experiment. Isolate the [M+H]⁺ parent ion, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon), and analyze the resulting fragment ions.

Data Interpretation and Predicted Fragmentation

-

Molecular Formula: C₁₅H₁₃NO

-

Exact Mass: 223.0997 g/mol

-

Predicted HRMS [M+H]⁺: m/z 224.1070

The fragmentation pattern provides a roadmap of the molecule's weakest bonds. The most probable cleavage is the benzylic C-C bond between the benzofuran ring and the aminomethyl group, leading to a highly stable resonance-stabilized cation.[10]

References

-

RSC, "Supporting Information for: C–H/C–H cross-coupling for the synthesis of C4-functionalized 2-phenylbenzofurans," Royal Society of Chemistry, 2021. [Link]

-

Gong, J. et al., "Supporting Information: Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles," Royal Society of Chemistry, 2019. [Link]

-

RSC, "Electronic Supplementary Information for: Palladium-Catalyzed Decarbonylative Coupling of Carboxylic Esters with Organoboronic Acids," Royal Society of Chemistry. [Link]

-

Organic Spectroscopy International, "2-phenylbenzofuran," 2016. [Link]

-

Al-Adiwish, W. M. et al., "(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one," MDPI, 2023. [Link]

-

Barim, E. et al., "Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3- yl)-acrylamide monomer," Munzur University Journal of Science, 2022. [Link]

-

DEA Microgram Journal, "The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy," DEA.gov. [Link]

-

HETEROCYCLES, "A SHORT-STEP CONVENIENT SYNTHESIS OF 2-PHENYLBENZOFURAN FROM 3-PHENYLCOUMARIN," HETEROCYCLES, Vol. 65, No. 7, 2005. [Link]

-

Sciforum, "Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions," 2016. [Link]

-

Physical Chemistry Research, "Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study," Physical Chemistry Research, 2021. [Link]

-

ResearchGate, "UV–Vis absorption and fluorescence spectra of functionalized benzofuran derivatives," ResearchGate. [Link]

-

MDPI, "Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity," MDPI, 2005. [Link]

-

SpectraBase, "1-Benzofuran-3-yl(phenyl)methanone," Wiley. [Link]

-

Le, T. H. et al., "Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms," PMC, 2020. [Link]

-

NIST, "Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-," NIST WebBook. [Link]

-

ResearchGate, "UV-vis spectra calculated for 1,3-diarylisobenzofuran derivatives," ResearchGate. [Link]

-

Choi, H. Y. et al., "2-Methyl-3-phenylsulfinyl-1-benzofuran," PMC, 2008. [Link]

-

ResearchGate, "Mass spectra of (a) 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine 1 and (b) 2-(5-methoxy-1-benzofuran-3-yl)-N-ethylethanamine 2," ResearchGate. [Link]

Sources

- 1. dergi-fytronix.com [dergi-fytronix.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-phenylbenzofuran [orgspectroscopyint.blogspot.com]

- 6. 2-Methyl-3-phenylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-, [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

The Pharmacological Versatility of the (2-Phenylbenzofuran-3-yl)methanamine Scaffold: A Technical Whitepaper on Emerging Therapeutic Applications

Executive Summary

In modern drug discovery, the benzofuran nucleus is recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets. Specifically, functionalizing the C3 position with a methanamine moiety to form (2-phenylbenzofuran-3-yl)methanamine creates a highly tunable pharmacophore. By altering the substitution patterns on the 2-phenyl ring and the benzofuran core, this scaffold can be directed toward neurodegenerative diseases, mood disorders, and metabolic syndromes.

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic pathways, quantitative pharmacological profiles, and rigorous experimental workflows required to validate the therapeutic potential of these derivatives.

Target Engagement & Mechanistic Pathways

Neuropharmacology: Melatonin Receptor Agonism & Antidepressant Activity

The methanamine group at the C3 position acts as a critical bioisostere for the ethylamine side chain found in endogenous melatonin. Recent structure-activity relationship (SAR) studies on paeoveitol D derivatives have demonstrated that introducing amine fragments (such as methanamine or N-methylpiperazine) significantly enhances agonistic activity at Melatonin Type 1 (MT1) and Type 2 (MT2) receptors.

Mechanistically, these agonists trigger G-protein coupled receptor (GPCR) signaling that ultimately promotes the elevation of serotonin (5-HT) and dopamine (DA) levels in the brain, effectively shortening immobility time in forced swim tests (FST) 1.

Neuroprotection: Monoamine Oxidase (MAO) Inhibition

Beyond GPCR targeting, 2-phenylbenzofurans are potent inhibitors of Monoamine Oxidase (MAO-A and MAO-B), enzymes responsible for the oxidative deamination of monoamines. The substitution pattern is the primary driver of selectivity: methoxy groups on the 2-phenyl ring combined with nitro groups on the benzofuran moiety (e.g., 2-(3-methoxyphenyl)-5-nitrobenzofuran) yield highly potent, reversible MAO-B inhibitors 2. By preventing the breakdown of dopamine and reducing the hydrogen peroxide (

Metabolic Regulation: Xanthine Oxidase (XO) Inhibition & Antioxidant Capacity

In the context of metabolic disorders like gout, naturally occurring 2-phenylbenzofurans (such as Gnetumgams A and B) have been identified as Xanthine Oxidase inhibitors. They block the final steps of uric acid production by interacting directly within the molybdenum cofactor (MoCo) pocket of the enzyme . Furthermore, Density Functional Theory (DFT) calculations reveal that these derivatives act as powerful free radical scavengers. Their antioxidant capacity is thermodynamically controlled by the O–H bond dissociation enthalpy (BDE), proceeding primarily through the Hydrogen Atom Transfer (HAT) mechanism .

Caption: Dual-action neuroprotective and antidepressant pathways of the methanamine scaffold.

Quantitative Pharmacological Profiling

To facilitate lead optimization, the following table synthesizes the quantitative target engagement data for key 2-phenylbenzofuran derivatives across different therapeutic axes.

| Biological Target | Representative Scaffold Feature | Potency (IC50 / EC50) | Primary Therapeutic Indication |

| MT1 Receptor | C3-Methanamine / N-methylpiperazine | EC50 = 21.0 µM | Major Depressive Disorder |

| MT2 Receptor | C3-Methanamine / N-methylpiperazine | EC50 = 298.9 µM | Circadian Rhythm Sleep Disorders |

| MAO-B Enzyme | 2-(3-methoxyphenyl)-5-nitro | IC50 = 0.024 µM | Parkinson's Disease |

| MAO-A Enzyme | 7-nitro-2-phenyl | IC50 = 0.168 µM | Treatment-Resistant Depression |

| Xanthine Oxidase | 2-phenylbenzofuran (Gnetumgam B) | IC50 = 111.7 µM | Gout / Hyperuricemia |

Experimental Workflows & Validation Protocols

As researchers transition from in silico design to in vitro validation, assay fidelity is paramount. The following protocols are engineered with built-in causality and self-validating controls to ensure data trustworthiness.

Protocol 1: High-Throughput Fluo-8 Calcium Flux Assay for MT1/MT2 Agonism

Expertise Note: We utilize Fluo-8 AM rather than traditional Fluo-4. Fluo-8 provides a >2x brighter signal and requires less stringent temperature control during dye loading, which is critical for capturing the rapid, transient GPCR-mediated calcium spikes typical of Melatonin receptor activation without thermal artifact interference.

-

Cell Preparation: Seed HEK293 cells stably expressing human MT1 or MT2 receptors in 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C in 5%

. -

Dye Loading: Remove the culture medium. Add 20 µL of Fluo-8 AM dye-loading solution containing 0.04% Pluronic F-127. Causality: Pluronic F-127 is a non-ionic surfactant essential for dispersing the highly lipophilic AM ester, preventing dye compartmentalization in organelles.

-

Incubation: Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature to allow complete intracellular esterase cleavage of the AM group.

-

Compound Addition & Kinetic Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Inject 10 µL of the (2-phenylbenzofuran-3-yl)methanamine derivative (titrated from 1 mM to 1 nM). Immediately record fluorescence (Ex: 490 nm / Em: 525 nm) continuously for 120 seconds.

-

Self-Validation Check: Utilize a parallel plate of non-transfected wild-type HEK293 cells. A lack of calcium flux in this plate guarantees that the observed signal is strictly MT1/MT2-mediated, ruling out off-target ionophore activity by the benzofuran compound.

Caption: High-throughput Fluo-8 calcium flux assay workflow for MT1/MT2 receptor agonism.

Protocol 2: Fluorometric MAO-B Inhibition Assay

Expertise Note: Benzofuran derivatives often exhibit intrinsic auto-fluorescence. To circumvent this, we utilize an Amplex Red-coupled assay. The enzyme oxidizes the substrate (e.g., benzylamine), producing

-

Reagent Assembly: In a 96-well opaque plate, combine 50 µL of recombinant human MAO-B enzyme (final concentration: 5 µg/mL) in 0.05 M sodium phosphate buffer (pH 7.4) with 25 µL of the test compound.

-

Pre-Incubation: Incubate for 15 minutes at 37°C to allow for steady-state compound-enzyme binding.

-

Reaction Initiation: Add 25 µL of a working solution containing 400 µM Amplex Red, 2 U/mL HRP, and 2 mM benzylamine (MAO-B specific substrate).

-

Detection: Measure the resorufin fluorescence (Ex: 530 nm / Em: 590 nm) after 30 minutes of incubation in the dark.

-

Self-Validation Check: Include a well treated with 10 µM Pargyline (a known irreversible MAO-B inhibitor). Complete signal quenching in this well validates that the resorufin fluorescence is exclusively MAO-dependent and not an artifact of spontaneous Amplex Red oxidation or compound auto-fluorescence.

Conclusion & Translational Outlook

The (2-phenylbenzofuran-3-yl)methanamine scaffold represents a highly versatile chemical space. By leveraging precise structural modifications—such as methoxy/nitro substitutions for MAO selectivity or amine functionalization for GPCR engagement—drug developers can tailor this molecule for specific polypharmacological profiles. The integration of robust, self-validating in vitro assays ensures that hit-to-lead optimization remains artifact-free, accelerating the translation of these novel agents into the clinic for complex neurodegenerative and metabolic disorders.

References

-

Title: Synthesis and biological evaluation of paeoveitol D derivatives as new melatonin receptor agonists with antidepressant activities Source: RSC Medicinal Chemistry (2022) URL: [Link]

-

Title: Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human Monoamine Oxidase inhibitors Source: Bioorganic Chemistry (2021) URL: [Link]

-

Title: Gnetumgams A and B: two new 2-phenylbenzofuran derivatives from the lianas of Gnetum montanum with xanthine oxidase inhibitory activity Source: RSC Advances (2026) URL: [Link]

-

Title: Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms Source: RSC Advances (2020) URL: [Link]

Sources

- 1. Synthesis and biological evaluation of paeoveitol D derivatives as new melatonin receptor agonists with antidepressant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Properties of 2-Phenylbenzofuran Derivatives

Introduction: The Double-Edged Sword of Oxidative Stress and the Promise of 2-Phenylbenzofurans

In biological systems, the generation of reactive oxygen species (ROS) is a natural consequence of metabolic processes.[1] While essential in small amounts for cellular signaling, an overabundance of these highly reactive molecules leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are crucial defense mechanisms that neutralize ROS, mitigating cellular damage.

Naturally occurring compounds, particularly those isolated from plants, have long been a focal point in the search for novel and effective antioxidants.[1] Among these, the 2-phenylbenzofuran scaffold has emerged as a promising class of antioxidant agents.[1] These compounds, categorized as stilbenoids, consist of a benzofuran nucleus linked to a phenyl group at the 2-position.[1] Found in various plant species, including those from the genera Morus and Artocarpus, these derivatives have demonstrated significant free-radical scavenging capabilities.[2]

This technical guide provides a comprehensive overview of the antioxidant properties of 2-phenylbenzofuran derivatives for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, structure-activity relationships, synthetic methodologies, and the key experimental protocols for evaluating their antioxidant efficacy.

The Chemical Landscape: Structure and Synthesis of 2-Phenylbenzofuran Derivatives

The core structure of 2-phenylbenzofuran provides a versatile scaffold for chemical modification, allowing for the exploration of a wide range of derivatives with varying antioxidant potentials.

General Structure

The fundamental 2-phenylbenzofuran skeleton is a rigid, planar system that facilitates electron delocalization, a key feature for antioxidant activity. The numbering of the heterocyclic system is crucial for understanding structure-activity relationships.

Caption: General structure of the 2-phenylbenzofuran scaffold.

Synthetic Pathways

The synthesis of 2-phenylbenzofuran derivatives can be achieved through several established methods, with the Wittig reaction and the Perkin rearrangement being particularly notable.

Wittig Reaction: This versatile olefination reaction is a common method for constructing the 2-phenylbenzofuran core. The general approach involves the reaction of a substituted 2-hydroxybenzyltriphenylphosphonium salt with a substituted benzoyl chloride.[3]

Perkin Rearrangement: This reaction provides a pathway to benzofuran-2-carboxylic acids from 3-halocoumarins. It involves a base-catalyzed ring contraction and is a powerful tool for generating functionalized 2-phenylbenzofurans.[4][5]

Mechanisms of Antioxidant Action: A Multifaceted Approach

2-Phenylbenzofuran derivatives exert their antioxidant effects through several key mechanisms, often with the dominant pathway being influenced by the specific chemical environment, such as the solvent.

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The efficacy of this process is largely governed by the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates easier hydrogen donation.[1] For phenolic 2-phenylbenzofurans, the hydroxyl groups are the primary sites for hydrogen donation.[1]

Sequential Proton Loss Electron Transfer (SPLET)

The SPLET mechanism is a two-step process. First, the antioxidant undergoes deprotonation to form an anion. Subsequently, this anion transfers an electron to the free radical. This pathway is particularly relevant in polar solvents that can stabilize the resulting anion.[1]

Single Electron Transfer-Proton Transfer (SET-PT)

In the SET-PT mechanism, the antioxidant first transfers an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to a surrounding molecule.

Caption: Key mechanisms of antioxidant action for 2-phenylbenzofurans.

Radical Adduct Formation (RAF)

In addition to the redox-based mechanisms, some 2-phenylbenzofuran derivatives can also act as antioxidants through a non-redox pathway known as Radical Adduct Formation (RAF). In this process, the antioxidant molecule forms a stable adduct with the free radical.[2]

Structure-Activity Relationships (SAR): Decoding Antioxidant Potency

The antioxidant activity of 2-phenylbenzofuran derivatives is intricately linked to their chemical structure. Understanding these relationships is paramount for the rational design of more potent antioxidant compounds.

-

Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on both the benzofuran core and the phenyl ring are critical determinants of antioxidant activity. Hydroxyl groups serve as the primary hydrogen donors in the HAT mechanism and are involved in the SPLET and SET-PT pathways. A 4'-hydroxyl group on the phenyl ring has been identified as being particularly important for high antioxidant activity.[1]

-

Electron-Donating Groups: The presence of other electron-donating groups, such as methoxy (-OCH3) groups, can also influence antioxidant activity by stabilizing the resulting antioxidant radical.

-

Steric Hindrance: The steric environment around the hydroxyl groups can impact their ability to donate a hydrogen atom. Bulky substituents near a hydroxyl group may hinder its interaction with free radicals.

-

Conjugation and Planarity: The planarity of the 2-phenylbenzofuran system allows for extensive electron delocalization, which stabilizes the antioxidant radical formed after scavenging a free radical. The position of double bonds in substituents can enhance the redox-related antioxidant potential.[2]

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of 2-phenylbenzofuran derivatives is typically evaluated using a panel of in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, representing the concentration required to scavenge 50% of the free radicals in the assay.

| Derivative | Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |

| Regiafuran A | DPPH | ~4.7 | Trolox | ~2.4 | [1] |

| Regiafuran B | DPPH | ~5.9 | Trolox | ~2.4 | [1] |

| Moracin C | DPPH | > Iso-Moracin C | - | - | [2] |

| Iso-Moracin C | DPPH | < Moracin C | - | - | [2] |

| Compound 2g | DPPH | 30.14 ± 0.005 | Gallic Acid | 29.48 ± 0.014 | [6] |

| Benzofuran-2-carboxamide derivative (1j) | DPPH (% inhibition at 100 µM) | 23.5% | - | - | |

| Benzofuran-2-carboxamide derivative (1j) | LPO (% inhibition at 100 µM) | 62% | - | - |

Experimental Protocols for Antioxidant Efficacy

A thorough evaluation of the antioxidant potential of 2-phenylbenzofuran derivatives requires the use of multiple assays that probe different aspects of their radical-scavenging and protective capabilities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This widely used spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance at approximately 517 nm.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the 2-phenylbenzofuran derivative in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

-

Prepare a series of dilutions of a standard antioxidant (e.g., Trolox or ascorbic acid).

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution.

-

Add the DPPH solution to initiate the reaction.

-

For the control, mix the solvent with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

-

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion and Future Directions

2-Phenylbenzofuran derivatives represent a compelling class of antioxidant compounds with significant potential for further development. Their multifaceted mechanisms of action, coupled with the tunability of their chemical structure, make them attractive candidates for the design of novel therapeutic agents to combat oxidative stress-related diseases. Future research should focus on expanding the library of synthesized derivatives, performing comprehensive in vivo antioxidant studies, and elucidating their metabolic fate and bioavailability to translate their in vitro potency into tangible clinical applications.

References

-

Ultimate Treat. (2024, December 20). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. [Link]

-

Filo. (2025, September 21). Detailed Protocol of DPPH Assay. [Link]

-

Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. [Link]

-

ResearchGate. (n.d.). A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives | Request PDF. [Link]

-

ResearchGate. (n.d.). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. [Link]

- Google Patents. (n.d.). US20110313672A1 - Cellular antioxidant activity (caa) assay.

-

BMG Labtech. (n.d.). The OxiSelect Cellular Antioxidant Assay (CAA) on the FLUOstar Omega. [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]

-

BioIVT. (n.d.). Cell-Based Antioxidant Assays. [Link]

-

G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066. [Link]

-

Protocols.io. (2019, July 2). ABTS decolorization assay – in vitro antioxidant capacity. [Link]

-

Bio-protocol. (n.d.). 4.4. DPPH Assay. [Link]

-

Thuy, P. T., et al. (2020). Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. RSC advances, 10(11), 6434–6444. [Link]

-

Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid. [Link]

-

HETEROCYCLES. (2005). A SHORT-STEP CONVENIENT SYNTHESIS OF 2-PHENYLBENZOFURAN FROM 3-PHENYLCOUMARIN. [Link]

-

ResearchGate. (n.d.). Synthesis via Wittig reaction of 2-phenylbenzofuran derivatives 1–16(A).... [Link]

-

Li, X., et al. (2018). Effect of Double Bond Position on 2-Phenyl-benzofuran Antioxidants: A Comparative Study of Moracin C and Iso-Moracin C. Molecules (Basel, Switzerland), 23(4), 754. [Link]

-

IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2025). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. [Link]

-

Protocol Online. (2011, June 4). Doubts - ABTS Radical Cation Decolorization Assay. [Link]

-

MDPI. (2018, March 21). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. [Link]

-

Marine Biology. (n.d.). DPPH radical scavenging activity. [Link]

-

ResearchGate. (n.d.). (PDF) Antioxidant activity applying an improved ABTS radical cation decolorization assay. [Link]

-

R Discovery. (2014, November 22). Bioactive Benzofuran derivatives: A review. [Link]

-

Grokipedia. (n.d.). Perkin rearrangement. [Link]

-

RSC Publishing. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

-

ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

-

ResearchGate. (n.d.). Antioxidant activities of the compounds in IC 50 values. | Download Table. [Link]

-

Wikipedia. (n.d.). Perkin rearrangement. [Link]

-

University of Arizona. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

Sources

- 1. Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Double Bond Position on 2-Phenyl-benzofuran Antioxidants: A Comparative Study of Moracin C and Iso-Moracin C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. grokipedia.com [grokipedia.com]

- 5. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]

Synthesis protocol for (2-Phenylbenzofuran-3-yl)methanamine

An Application Note and Protocol for the Synthesis of (2-Phenylbenzofuran-3-yl)methanamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed, three-step synthetic protocol for the preparation of (2-Phenylbenzofuran-3-yl)methanamine, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. The synthesis commences with the construction of the 2-phenylbenzofuran core via an acid-catalyzed cyclization. Subsequent functionalization at the C3 position is achieved through a Vilsmeier-Haack formylation, yielding the key aldehyde intermediate. The final step involves the conversion of the aldehyde to the target primary amine via the Leuckart-Wallach reaction. This document offers in-depth procedural details, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development.

Introduction

The benzofuran nucleus is a prominent heterocyclic motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities.[1] Specifically, 2-arylbenzofurans have garnered significant interest due to their potential as therapeutic agents, including applications as anti-Alzheimer's and anticancer agents.[2][3] The title compound, (2-Phenylbenzofuran-3-yl)methanamine, incorporates a reactive primary amine group on this privileged scaffold, making it an ideal building block for the synthesis of diverse chemical libraries and novel drug candidates.

This guide outlines a reliable and scalable synthetic route, breaking down the process into three distinct, well-established chemical transformations. Each stage is presented with a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and a summary of required reagents.

Overall Synthetic Workflow

The synthesis is designed as a linear three-step sequence starting from commercially available precursors. The workflow is structured to facilitate purification at each intermediate stage, ensuring the high purity of the final product.

Figure 1: Overall synthetic workflow for (2-Phenylbenzofuran-3-yl)methanamine.

Part 1: Synthesis of 2-Phenylbenzofuran (Intermediate I)

Principle and Rationale

The formation of the 2-phenylbenzofuran core is achieved through an acid-catalyzed intramolecular cyclization, a robust and widely utilized method for constructing 2,3-disubstituted benzofurans.[1] This reaction proceeds via the cyclodehydration of an α-phenoxy ketone precursor, such as 2-phenoxyacetophenone. The strong acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[1] This activation facilitates an intramolecular electrophilic attack on the electron-rich phenolic ring, followed by dehydration to form the stable furan ring system.[1]

Experimental Protocol

-

To a solution of 2-phenoxyacetophenone (1 equivalent) in a suitable solvent like toluene or dichloromethane, add a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).[4]

-

Stir the mixture vigorously at a temperature ranging from room temperature to 80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure 2-phenylbenzofuran.

Reagent Summary Table

| Reagent/Material | Purpose | Molar Eq. | CAS Number |

| 2-Phenoxyacetophenone | Starting Material | 1.0 | 645-34-1 |

| Polyphosphoric Acid (PPA) | Acid Catalyst/Dehydrating Agent | Excess | 8017-16-1 |

| Toluene | Solvent | - | 108-88-3 |

| Sodium Bicarbonate (Sat. Sol.) | Neutralization | - | 144-55-8 |

| Ethyl Acetate | Extraction Solvent | - | 141-78-6 |

| Anhydrous Sodium Sulfate | Drying Agent | - | 7757-82-6 |

| Silica Gel (230-400 mesh) | Stationary Phase | - | 7631-86-9 |

Part 2: Synthesis of 2-Phenylbenzofuran-3-carbaldehyde (Intermediate II)

Principle and Rationale

The introduction of a formyl (-CHO) group at the C3 position of the benzofuran ring is accomplished using the Vilsmeier-Haack reaction. This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] It employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[6][7] The electron-rich 2-phenylbenzofuran acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution.[8] Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired aldehyde.[7]

Experimental Protocol

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) (3 equivalents) to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Add a solution of 2-phenylbenzofuran (Intermediate I, 1 equivalent) in DMF dropwise to the reaction mixture.

-

After the addition, remove the ice bath and heat the reaction mixture to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.

-

Cool the mixture to room temperature and pour it cautiously onto a stirred mixture of crushed ice and a saturated sodium acetate solution.

-

Stir the resulting mixture for 1-2 hours until the hydrolysis is complete and a precipitate forms.

-

Collect the solid product by vacuum filtration, and wash it thoroughly with cold water.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-phenylbenzofuran-3-carbaldehyde.

Reagent Summary Table

| Reagent/Material | Purpose | Molar Eq. | CAS Number |

| 2-Phenylbenzofuran | Substrate | 1.0 | 5396-64-5 |

| N,N-Dimethylformamide (DMF) | Reagent/Solvent | 3.0+ | 68-12-2 |

| Phosphorus Oxychloride (POCl₃) | Reagent | 1.2 | 10025-87-3 |

| Sodium Acetate (Sat. Sol.) | Hydrolysis/Workup | - | 127-09-3 |

| Ethanol | Recrystallization | - | 64-17-5 |

Part 3: Synthesis of (2-Phenylbenzofuran-3-yl)methanamine (Final Product)

Principle and Rationale

The final transformation of the aldehyde to a primary amine is achieved via the Leuckart-Wallach reaction. This classic reaction is a form of reductive amination that utilizes formic acid or its derivatives, such as ammonium formate or formamide, to convert aldehydes or ketones into amines.[9] The mechanism involves the initial formation of an iminium ion intermediate from the reaction of the aldehyde with ammonia (generated from ammonium formate).[10] This iminium ion is then reduced by a hydride source, typically formate, to yield an N-formylated amine.[11] The final step is an acidic or basic hydrolysis of this N-formyl intermediate to liberate the desired free primary amine.[10]

Experimental Protocol

-

Reductive Amination:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-phenylbenzofuran-3-carbaldehyde (Intermediate II, 1 equivalent) with an excess of ammonium formate (5-10 equivalents).

-

Heat the mixture to 160-180 °C and maintain this temperature for 4-6 hours.[11] The reaction is typically run neat (without solvent).

-

Cool the reaction mixture to room temperature. The crude product at this stage is N-((2-phenylbenzofuran-3-yl)methyl)formamide.

-

-

Hydrolysis:

-

To the crude formamide, add a solution of concentrated hydrochloric acid (HCl) or aqueous sodium hydroxide (NaOH).

-

Heat the mixture to reflux for 2-4 hours to hydrolyze the formamide.

-

Cool the solution and, if using acid hydrolysis, carefully basify with a strong base (e.g., 50% NaOH) until the pH is >12.

-

Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

-

Purification:

-

The crude amine can be purified by column chromatography or by conversion to its hydrochloride salt. To form the salt, dissolve the free base in diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the pure amine hydrochloride.

-

Reagent Summary Table

| Reagent/Material | Purpose | Molar Eq. | CAS Number |

| 2-Phenylbenzofuran-3-carbaldehyde | Starting Material | 1.0 | 55369-90-9 |

| Ammonium Formate | Amine & Reducing Source | 5.0-10.0 | 540-69-2 |

| Hydrochloric Acid (conc.) | Hydrolysis Catalyst | Excess | 7647-01-0 |

| Sodium Hydroxide | Neutralization/Hydrolysis | Excess | 1310-73-2 |

| Diethyl Ether | Extraction Solvent | - | 60-29-7 |

Safety Precautions

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Strong Acids (PPA, HCl): Corrosive. Avoid contact with skin and eyes.

-

Formic Acid/Ammonium Formate at high temperatures: The reaction releases ammonia and carbon dioxide. Ensure adequate ventilation. The high reaction temperature requires careful handling.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these procedures.

References

- BenchChem. The Biosynthetic Pathway of 2-Arylbenzofurans: A Technical Guide for Researchers. BenchChem.

- Li, Y., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1634-1643.

- Alfa Chemistry. Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. Alfa Chemistry.

- Duan, X.-F., et al. (2007). A Facile Two-Step Synthesis of 2-Arylbenzofurans Based on the Selective Cross McMurry Couplings. Organic Letters, 9(20), 3945-3948.

- MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.

- Grokipedia. Leuckart reaction. Grokipedia.

- Semantic Scholar. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Semantic Scholar.

- Organic Chemistry Portal. Synthesis of Benzofurans. Organic Chemistry Portal.

- Preparation of Aliphatic Amines by the Leuckart Reaction.